molecular formula C23H21FN4O3 B12176793 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B12176793
M. Wt: 420.4 g/mol
InChI Key: IZWWQGXTKPATCX-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted at position 3 with a 4-fluorophenyl group and an acetamide side chain linked to a 5-methoxyindole moiety via an ethyl spacer. The pyridazinone scaffold is known for its pharmacological versatility, particularly in acetylcholinesterase (AChE) inhibition and antitrypanosomal activity .

Properties

Molecular Formula

C23H21FN4O3

Molecular Weight

420.4 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[2-(5-methoxyindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C23H21FN4O3/c1-31-19-6-8-21-17(14-19)10-12-27(21)13-11-25-22(29)15-28-23(30)9-7-20(26-28)16-2-4-18(24)5-3-16/h2-10,12,14H,11,13,15H2,1H3,(H,25,29)

InChI Key

IZWWQGXTKPATCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the indole moiety. Common reagents used in these reactions include various halogenated compounds, acids, and bases under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Developing new materials or catalysts based on its unique structure.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazinone-Based Analogs

A. Substituent Variations on the Pyridazinone Core

  • N-(4-Fluorophenyl)-2-[3-cyclohexyl-6-oxopyridazin-1(6H)-yl]acetamide (3a, ): Pyridazinone substituent: 3-Cyclohexyl (lipophilic) vs. 4-fluorophenyl (electron-withdrawing). Activity: Exhibits AChE inhibition (IC₅₀ ~ 2.1 µM) but lower selectivity compared to fluorophenyl analogs due to reduced π-π stacking .
  • Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate (3, ): Pyridazinone substituent: 4-Chlorophenylpiperazine (bulky, basic). Activity: Enhanced CNS penetration but reduced metabolic stability due to ester hydrolysis .

B. Acetamide Side Chain Modifications

  • N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide () :
    • Indole substituent : 6-Fluoro vs. 5-methoxy in the target compound.
    • Impact : Methoxy groups enhance hydrogen bonding with targets like AChE, while fluorine improves lipophilicity .
  • 2-(3-Chloro-6-oxo-9-trifluoromethyl-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-5(6H)-yl)-N-[2-(methylamino)ethyl]acetamide (Compound 1h, ): Core: Fused benzoazepinoindol (rigid, planar). Activity: Potent antitrypanosomal activity (IC₅₀ = 0.8 µM) but poor solubility due to trifluoromethyl and chloro groups .
Pharmacological Profiles
Compound Name Pyridazinone Substituent Acetamide Substituent Key Activity Potency (IC₅₀ or EC₅₀) Source
Target Compound 3-(4-Fluorophenyl) 2-(5-Methoxyindol-1-yl)ethyl AChE inhibition (predicted) N/A
3a () 3-Cyclohexyl N-(4-Fluorophenyl) AChE inhibition 2.1 µM
6c () 3-[4-(4-Fluorophenyl)piperazine] N-(Antipyrine derivative) Anti-inflammatory 0.9 µM
Compound 1h () Benzoazepinoindol 2-(Methylamino)ethyl Antitrypanosomal 0.8 µM
Key Structural Determinants of Activity
  • Electron-Withdrawing Groups (e.g., 4-Fluorophenyl) : Enhance binding to AChE’s catalytic site via dipole interactions .
  • Methoxyindole vs. Fluoroindole : Methoxy improves solubility (cLogP = 2.1 vs. 3.5 for 6-fluoroindole) and metabolic stability .
  • Rigid vs. Flexible Side Chains : Ethyl spacers in the target compound balance flexibility and target engagement compared to bulkier piperazine groups .

Challenges :

  • Low yields in indole coupling steps (e.g., 42% for 6g in ).

Biological Activity

The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its structural features. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20FN3O2C_{20}H_{20}FN_3O_2 with a molecular weight of approximately 358.38 g/mol. Its structure includes a pyridazinone core, a fluorophenyl group, and an indole moiety, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization to introduce the indole and acetamide groups. The detailed synthetic pathway is outlined below:

  • Formation of the Pyridazine Core : Starting from appropriate precursors, the pyridazine ring is synthesized through cyclization reactions.
  • Introduction of the Fluorophenyl Group : This is achieved via electrophilic aromatic substitution.
  • Attachment of the Indole Moiety : The indole is introduced through nucleophilic substitution or coupling reactions.
  • Final Acetylation : The acetamide group is added to complete the synthesis.

Biological Activity

Preliminary studies suggest that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). For instance, related indole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA .
  • Antiproliferative Effects : Some analogues have displayed promising antiproliferative activities against various cancer cell lines, indicating potential in cancer therapy .
  • HDAC Inhibition : There is evidence suggesting that compounds with similar structural motifs may act as histone deacetylase (HDAC) inhibitors, which could lead to altered gene expression patterns associated with cancer cell death.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided in the following table:

Compound NameStructural FeaturesUnique Aspects
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamidePyridazinone core, chlorophenyl groupChlorine substituent may affect electronic properties differently than fluorine
2-(3-(2-Fluoro-4-Methoxyphenyl)-6-Oxo-pyridazin-1(6H)-yl)Similar pyridazinone structureMethoxy group may enhance solubility
MF498 (Selective EP4 Antagonist)Contains an acetamide groupDifferent core structure but shares functional group

This comparison highlights how the presence of specific functional groups in 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide may confer distinct biological activities compared to its analogues.

Case Studies and Research Findings

Research has indicated that compounds similar to this one possess various pharmacological properties. For example:

  • Antibacterial Studies : A study on indolylquinazolinones found significant activity against S. aureus, with MIC values indicating strong potential for treating infections caused by resistant strains .
  • Cytotoxicity Assessments : Investigations into related compounds have shown selective cytotoxicity against rapidly dividing cancer cells compared to normal cells, suggesting a therapeutic window for cancer treatment.

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